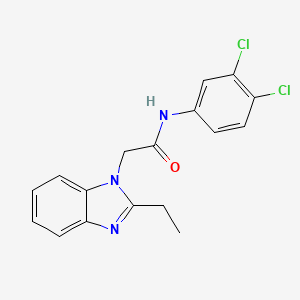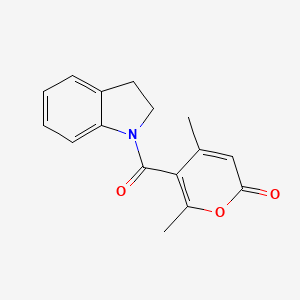
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide, also known as Dacarbazine, is a synthetic antineoplastic agent used in the treatment of various types of cancer. It is a prodrug that is metabolized in the liver to its active form, which then interferes with the DNA replication process in cancer cells, leading to their death. In
Mechanism of Action
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide is a prodrug that is metabolized in the liver to its active form, which then interferes with the DNA replication process in cancer cells. It does this by forming methylated adducts with DNA, which leads to the activation of the mismatch repair system and subsequent cell death. This compound also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutathione, which is an important antioxidant in cells. It also increases the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to decrease the levels of NADPH, which is an important cofactor in the synthesis of glutathione and other important cellular processes.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also some limitations to its use. This compound can be toxic to normal cells, which can limit its use in certain experiments. In addition, it has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Future Directions
There are several future directions for the study of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide. One area of research is the development of new formulations of the drug that can increase its efficacy and reduce its toxicity. Another area of research is the study of the drug's effects on cancer stem cells, which could lead to the development of new treatments for cancer. Finally, the study of the drug's mechanism of action could lead to the development of new drugs that target the same pathways.
Synthesis Methods
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide is synthesized by reacting 2-chloroethylamine hydrochloride with 2-(2-chlorophenyl)thioacetamide in the presence of sodium carbonate in water. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal in the presence of sodium methoxide to form this compound.
Scientific Research Applications
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has been extensively studied for its anti-cancer properties. It has been used in the treatment of melanoma, Hodgkin's disease, and sarcomas. In addition, it has been used in combination with other chemotherapy drugs to enhance their efficacy. This compound has also been studied for its ability to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSZSIXFRHETNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
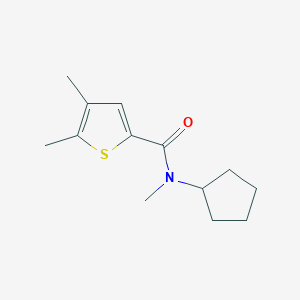
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
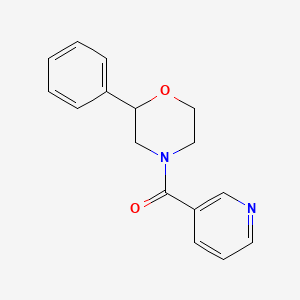
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
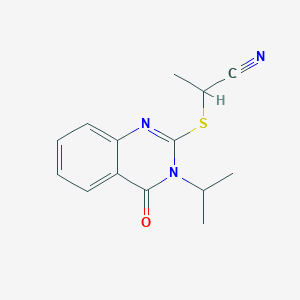
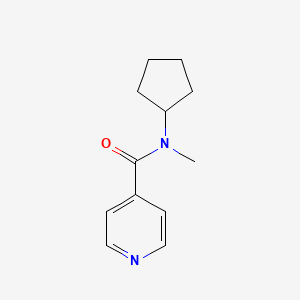
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)

